molecular formula C12H14N4O5 B4884601 2-amino-N-cyclopentyl-3,5-dinitrobenzamide

2-amino-N-cyclopentyl-3,5-dinitrobenzamide

Katalognummer B4884601
Molekulargewicht: 294.26 g/mol
InChI-Schlüssel: FHZSEZIZPXVGDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-cyclopentyl-3,5-dinitrobenzamide, commonly known as GW501516, is a synthetic chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its development was halted due to safety concerns. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug, despite being banned by the World Anti-Doping Agency (WADA) since 2009.

Wirkmechanismus

GW501516 exerts its effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. When activated, PPARδ promotes the oxidation of fatty acids and increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects:
GW501516 has been shown to have a number of biochemical and physiological effects, including:
- Improved insulin sensitivity: GW501516 has been shown to improve insulin sensitivity in animal models of metabolic disorders. This is thought to be due to its ability to increase glucose uptake and utilization in skeletal muscle.
- Reduced body weight: GW501516 has been shown to reduce body weight in animal models of obesity. This is thought to be due to its ability to increase energy expenditure and promote the oxidation of fatty acids.
- Lowered plasma triglyceride levels: GW501516 has been shown to lower plasma triglyceride levels in animal models of dyslipidemia. This is thought to be due to its ability to increase the expression of genes involved in lipid metabolism and reduce the production of triglycerides in the liver.

Vorteile Und Einschränkungen Für Laborexperimente

GW501516 has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency: GW501516 is a highly potent PPARδ agonist, which makes it an attractive tool for studying the role of PPARδ in metabolic disorders.
- Selectivity: GW501516 is highly selective for PPARδ, which reduces the risk of off-target effects.
- Availability: GW501516 is commercially available from several chemical suppliers, which makes it easily accessible for researchers.
Some of the limitations of GW501516 for lab experiments include:
- Safety concerns: GW501516 has been associated with several safety concerns, including the development of cancer in animal models. This has led to its discontinuation as a potential therapeutic agent.
- Expensive: GW501516 is a relatively expensive compound, which may limit its use in some lab experiments.
- Limited solubility: GW501516 has limited solubility in water, which may make it difficult to use in some experimental settings.

Zukünftige Richtungen

Despite its safety concerns, GW501516 continues to be of interest to researchers due to its potential therapeutic applications in the treatment of metabolic disorders. Some of the future directions for research on GW501516 include:
- Understanding the molecular mechanisms underlying its effects on lipid metabolism and energy expenditure.
- Developing safer and more selective PPARδ agonists for the treatment of metabolic disorders.
- Investigating the potential of GW501516 as a tool for studying the role of PPARδ in other physiological processes.
- Exploring the potential of GW501516 as a performance-enhancing drug in sports and athletics, despite being banned by 2-amino-N-cyclopentyl-3,5-dinitrobenzamide.

Wissenschaftliche Forschungsanwendungen

GW501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. In preclinical studies, GW501516 has been shown to improve insulin sensitivity, reduce body weight, and lower plasma triglyceride levels in animal models of metabolic disorders.

Eigenschaften

IUPAC Name

2-amino-N-cyclopentyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c13-11-9(12(17)14-7-3-1-2-4-7)5-8(15(18)19)6-10(11)16(20)21/h5-7H,1-4,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZSEZIZPXVGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopentyl-3,5-dinitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclopentyl-3,5-dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclopentyl-3,5-dinitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-cyclopentyl-3,5-dinitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-amino-N-cyclopentyl-3,5-dinitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-amino-N-cyclopentyl-3,5-dinitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-cyclopentyl-3,5-dinitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.